molecular formula C9H8N2O B1417577 8-Aminoquinolin-7-ol CAS No. 331442-95-6

8-Aminoquinolin-7-ol

Cat. No. B1417577
CAS RN: 331442-95-6
M. Wt: 160.17 g/mol
InChI Key: XSDGGSJNCLLCNW-UHFFFAOYSA-N
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Description

8-Aminoquinolin-7-ol, also known as quinolin-8-ol, is a compound with the molecular formula C9H8N2O. It is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .


Synthesis Analysis

The synthesis of 8-Aminoquinolin-7-ol involves various protocols. For instance, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Aminoquinolin-7-ol consists of a benzene ring fused with a pyridine moiety . The amine functional group is amenable to the formation of amides, and thus can serve as a directing group in organic synthesis .


Chemical Reactions Analysis

8-Aminoquinolin-7-ol has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

8-Aminoquinolin-7-ol derivatives are extensively used as fluorescent probes for the detection of zinc ions. These compounds are particularly valuable in environmental and biological applications due to their ability to react quickly, selectivity, and bio-compatibility. The introduction of various carboxamide groups into the 8-aminoquinoline molecule enhances water solubility and cell membrane permeability, making these derivatives excellent candidates for zinc sensor probes .

C–H Functionalization in Organic Synthesis

The 8-aminoquinoline moiety serves as a powerful bidentate directing group in C–H bond activation and functionalization. This application is crucial in the synthesis of substituted 8-aminoquinoline, which is important for creating natural products, functional materials, and pharmaceuticals. The functionalization of the 8-aminoquinoline ring, particularly at positions C2–C7, involves the formation of C–C and C–Z (Z = heteroatom) bonds, often facilitated by transition metal catalysts or photocatalysts .

Development of Novel Pharmacophores

8-Aminoquinolin-7-ol is a starting point for synthesizing a variety of quinoline-1,2,3-triazole hybrid compounds. These novel pharmacophores are being explored for their potential therapeutic applications. The hybrid compounds derived from 8-aminoquinoline are evaluated for various biological activities, which could lead to the discovery of new drugs .

Safety and Hazards

8-Aminoquinolin-7-ol may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

The future of 8-Aminoquinolin-7-ol lies in its potential applications in various fields. For instance, it can be used for the selective C–H functionalization of 8-aminoquinolines and their analogues . Moreover, the synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists .

properties

IUPAC Name

8-aminoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGGSJNCLLCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315243
Record name 8-Amino-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331442-95-6
Record name 8-Amino-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331442-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Hydroxyquinoline (1.1 g, 7.5 mmol) and 1-phenyl-1-methylhydrazine (0.92 g, 7.5 mmol) were combined and heated at 130° C. under nitrogen for 16 h. After cooling the solvent was partially evaporated, the crude product was purified by column chromatography with heptane/EtOAc (1:1) as the eluent to give the title compound (370 mg, 31%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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